Imidazo[1,2-a]quinoxalin-4-amine
Description
Context of Imidazoquinoxaline Scaffold in Medicinal Chemistry
The imidazoquinoxaline scaffold, a fused heterocyclic system, is a cornerstone in the development of new therapeutic agents. researchgate.net This structural motif is a fusion of imidazole (B134444) and quinoxaline (B1680401) rings, and its derivatives are known to exhibit a wide range of biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties. researchgate.net The versatility of the imidazoquinoxaline core allows for chemical modifications at various positions, enabling the synthesis of a vast library of compounds with tailored pharmacological profiles. researchgate.netnih.gov
The significance of the quinoxaline moiety itself is well-established in medicinal chemistry, with its derivatives being investigated for their potential as inhibitors of various enzymes and receptors. mdpi.com The fusion of the imidazole ring to the quinoxaline core often enhances or modulates these biological activities, leading to compounds with improved potency and selectivity. nih.gov Researchers have explored different isomers of the imidazoquinoxaline system, such as imidazo[1,5-a]quinoxalines and imidazo[1,2-a]quinoxalines, each presenting unique chemical and biological characteristics. researchgate.netresearchgate.net
The broad utility of the imidazoquinoxaline scaffold is evident in the diverse range of biological targets that its derivatives have been shown to interact with. These include, but are not limited to, protein kinases, phosphodiesterases, and receptors involved in cellular signaling pathways. researchgate.netresearchgate.netnih.gov This wide-ranging activity underscores the importance of the imidazoquinoxaline scaffold as a foundational structure in the design and discovery of novel drug candidates.
Significance of Imidazo[1,2-a]quinoxalin-4-amine as a Research Compound
This compound stands out as a particularly significant derivative within the broader imidazoquinoxaline family. Its importance as a research compound stems from its demonstrated biological activities and its role as a key intermediate in the synthesis of more complex molecules. researchgate.net The presence of the amine group at the 4-position is crucial for its biological activity, often acting as a key hydrogen bond donor in interactions with biological targets. researchgate.net
Research has highlighted the potential of this compound and its N-substituted derivatives in several key areas of therapeutic interest. For instance, certain derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. researchgate.netnih.gov This has led to the investigation of these compounds as potential anti-inflammatory agents. researchgate.net
Furthermore, the this compound scaffold has served as a starting point for the development of kinase inhibitors. Notably, derivatives of this compound have been identified as inhibitors of c-Jun N-terminal kinase 1 (JNK1), a key regulator of cellular processes such as inflammation and apoptosis. researchgate.net The optimization of these initial hits has led to the discovery of highly specific JNK inhibitors. researchgate.net
The anticancer potential of this compound derivatives, termed "imiqualines," has also been a major focus of research. researchgate.netnih.gov These compounds have shown significant cytotoxic activity against various cancer cell lines, particularly melanoma. nih.govnih.gov The mechanism of action of these compounds is an active area of investigation, with some derivatives demonstrating novel mechanisms distinct from established anticancer drugs. nih.gov The ability to synthesize a wide array of derivatives by modifying the substituents on the imidazo[1,2-a]quinoxaline (B3349733) core allows for extensive structure-activity relationship (SAR) studies, aiding in the design of more potent and selective agents. nih.gov
Below are interactive data tables summarizing the research findings for derivatives of this compound:
Table 1: Investigated Biological Activities of this compound Derivatives
| Derivative Class | Biological Target/Activity | Research Focus |
| N-methyl-1-(2-phenylethyl)this compound (EAPB0203) | Anticancer (Melanoma) | Antiproliferative effects |
| 1-(3-methoxyphenyl)-N-methylthis compound (EAPB0503) | Anticancer (Melanoma) | Higher potency than Imiquimod (B1671794) in some models |
| AX13587 | JNK1, MAST3, MAST4 inhibitor | Kinase inhibition |
| AX14373 | Highly specific JNK inhibitor | Kinase selectivity |
| General Imidazo[1,2-a]quinoxalin-4-amines | PDE4 inhibition | Anti-inflammatory potential |
| 1-(3,4-dihydroxyphenyl)imidazo[1,2-a]quinoxaline derivatives | Anticancer (Melanoma) | Novel mechanism of action |
Table 2: Examples of Synthesized this compound Derivatives and Their Reported Activities
| Compound Name/Code | Key Structural Features | Reported Biological Activity |
| This compound | Parent compound | Key synthetic intermediate |
| N-methyl-1-(2-phenylethyl)this compound (EAPB0203) | N-methyl at position 4, phenylethyl at position 1 | Antiproliferative effect on A375 human melanoma cancer cell line |
| 1-(3-methoxyphenyl)-N-methylthis compound (EAPB0503) | N-methyl at position 4, 3-methoxyphenyl (B12655295) at position 1 | Potent anticancer activity |
| AX13587 | rhJNK1 IC50 = 160nM | |
| AX14373 | Methylene homolog of AX13587 | native JNK1 IC50 = 47nM |
| 4-Aminoimidazo[1,2-a]quinoxaline | Amino group at position 4 | Formation studied in chemical reactions |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N4 |
|---|---|
Molecular Weight |
184.2 g/mol |
IUPAC Name |
imidazo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C10H8N4/c11-9-10-12-5-6-14(10)8-4-2-1-3-7(8)13-9/h1-6H,(H2,11,13) |
InChI Key |
RIEGODVWDDKNBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NC=CN23)N |
Synonyms |
imidazo(1,2-a)quinoxalin-4-amine |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 a Quinoxalin 4 Amine and Its Analogues
Conventional Synthetic Routes
Conventional methods for synthesizing the imidazo[1,2-a]quinoxaline (B3349733) scaffold have been well-established, providing reliable pathways to this heterocyclic system. These routes often involve multi-step procedures and are foundational to the field.
Condensation Reactions
Condensation reactions are a cornerstone in the synthesis of quinoxaline (B1680401) derivatives, which are key precursors to imidazo[1,2-a]quinoxalines. sapub.orgsapub.org A widely used method involves the condensation of an aromatic diamine, such as o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound. sapub.orgsapub.org For instance, the reaction of o-phenylenediamine with glyoxal (B1671930) yields the basic quinoxaline structure. sapub.org
Further elaboration to introduce the imidazole (B134444) ring can be achieved through various strategies. One approach involves the condensation of an appropriate alpha-aminoalcohol with a quinoxaline derivative. nih.gov For example, new imidazo[1,2-a]quinoxaline derivatives have been synthesized by the condensation of an appropriate alpha-aminoalcohol with a quinoxaline. nih.gov
The following table provides examples of condensation reactions used in the synthesis of quinoxaline precursors.
| Reactant 1 | Reactant 2 | Product | Reference |
| o-phenylenediamine | Glyoxal | Quinoxaline | sapub.org |
| o-phenylenediamine | 2-Oxopropionaldehyde | 2-Methyl-quinoxaline | sapub.org |
| Substituted o-phenylenediamines | α-Dicarbonyl derivatives | Substituted quinoxalines | sapub.org |
Intramolecular Cyclization Protocols
Intramolecular cyclization is a critical step in forming the fused imidazo[1,2-a]quinoxaline ring system. researchgate.net This process often follows an initial condensation or substitution reaction to create a suitable precursor. For instance, new imidazo[1,2-a]quinoxaline derivatives have been synthesized through intramolecular cyclization following the condensation of an alpha-aminoalcohol with a quinoxaline. nih.gov
Another strategy involves the intramolecular cyclization of a keto moiety on an intracyclic nitrogen atom of a quinoxaline precursor. nih.gov The reduction of a nitro group on a phenyl ring attached to an imidazole, followed by cyclization, is another documented approach. For example, the reduction of 1-(o-nitrophenyl)-2-formylimidazole can lead to the formation of imidazo[1,2-a]quinoxaline derivatives. researchgate.net
A notable method involves the iodine-mediated direct sp3 C-H amination of 2-(benzoimidazol-1-yl)aniline substrates to afford benzo derpharmachemica.comnih.govimidazo[1,2-a]quinoxaline derivatives in high yields. rsc.org
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are instrumental in introducing the key amino group at the 4-position of the imidazo[1,2-a]quinoxaline scaffold, as well as for further functionalization. nih.gov The amination of a suitable precursor is a direct method to install the desired amine. For example, 4-Aminoimidazo[1,2-a]quinoxaline has been synthesized by the amination of imidazo-[1,2-a]quinoxaline using sodium amide in dimethylaniline. researchgate.net
Furthermore, nucleophilic substitution is employed to introduce various substituents on the imidazo[1,2-a]quinoxaline core by reacting halo-substituted intermediates with different nucleophiles. nih.govnih.gov This allows for the synthesis of a diverse library of analogs. For instance, a methyl amino group at position 4 has been shown to be important for certain biological activities and can be introduced via nucleophilic substitution. nih.gov
Advanced and Green Chemistry Approaches
In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and sustainable synthetic methods. These advanced approaches often offer advantages such as shorter reaction times, higher yields, and the use of less hazardous reagents.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. derpharmachemica.comnycu.edu.tw This technique has been successfully applied to the synthesis of imidazo[1,2-a]quinoxalines and related heterocyclic systems, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govnycu.edu.tw
Several studies have reported the use of microwave irradiation in various steps of the synthesis, including condensation, cyclization, and multicomponent reactions. nih.govnih.gov For instance, a one-pot, multicomponent reaction for the synthesis of substituted imidazole derivatives has been achieved using microwave irradiation, offering a more convenient and efficient protocol. In some cases, microwave-assisted synthesis is combined with the use of green solvents like ethanol (B145695) or water, further enhancing the environmental friendliness of the process. nih.govresearchgate.net
The following table summarizes the advantages of microwave-assisted synthesis compared to conventional methods for related imidazole derivatives.
| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Schiff base formation | - | 8 min | |
| Aryl imidazole formation | 12-15 hr | 13-16 min | |
| Imine to imidazole conversion | 36 h (30%) | Shorter time, higher yield | nih.gov |
Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.govmdpi.com These reactions are highly versatile and have been employed in the synthesis of functionalized imidazo[1,2-a]quinoxaline analogues. nih.gov
The Suzuki cross-coupling reaction typically involves the reaction of an aryl or heteroaryl halide with a boronic acid or its ester in the presence of a palladium catalyst and a base. mdpi.com This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents onto the imidazo[1,2-a]quinoxaline core, enabling the exploration of structure-activity relationships. nih.gov
For example, an efficient "one-pot" selective functionalization at the C3 and C6 positions of imidazo[1,2-a]pyrazines, a related scaffold, has been developed via a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling/direct C-H arylation. nih.gov This highlights the power of metal-catalyzed reactions in creating diverse and complex molecules. The choice of ligand is often crucial for the success of these coupling reactions, with ligands like BrettPhos and RuPhos showing broad applicability.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules like imidazo[1,2-a]quinoxaline derivatives from simple starting materials in a single step. These strategies are highly valued for their ability to rapidly generate molecular diversity.
One notable MCR approach involves the reaction of aminotriazoles, isocyanides, and aldehydes to produce bioactive imidazo (B10784944) researchgate.netresearchgate.netrsc.orgtriazole analogues. nih.gov While not directly yielding the imidazo[1,2-a]quinoxalin-4-amine core, this demonstrates the power of MCRs in constructing related fused imidazole systems. The products from such reactions are typically characterized using spectroscopic methods like 1H and 13C NMR, as well as mass spectrometry. nih.gov
Another relevant MCR strategy is the one-pot synthesis of benzo rsc.orgnih.govimidazo[1,2-a]pyrimidine (B1208166) and researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyrimidine derivatives. rsc.org This is achieved by heating a mixture of 2-aminobenzimidazole (B67599) or 3-amino-1,2,4-triazole with various aldehydes and β-ketoesters (like ethyl acetoacetate (B1235776) or acetylacetone) in water, often catalyzed by thiamine (B1217682) hydrochloride (Vitamin B1). rsc.org This method highlights the use of environmentally benign solvents and catalysts in MCRs.
The following table provides examples of components used in MCRs for the synthesis of related fused heterocyclic systems:
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst | Product Type |
| 2-Aminobenzimidazole | Aldehyde | Ethyl acetoacetate | Thiamine hydrochloride | Benzo rsc.orgnih.govimidazo[1,2-a]pyrimidine |
| 3-Amino-1,2,4-triazole | Aldehyde | Acetylacetone | Thiamine hydrochloride | researchgate.netresearchgate.netrsc.orgTriazolo[1,5-a]pyrimidine |
| Aminotriazole | Isocyanide | Aldehyde | - | Imidazo researchgate.netresearchgate.netrsc.orgtriazole |
Electrochemical Synthesis Methods
Electrochemical synthesis is emerging as a powerful and environmentally friendly tool in organic chemistry, offering an alternative to traditional chemical reagents for oxidation and reduction reactions. These methods can provide high selectivity and efficiency under mild conditions.
While specific examples for the direct electrochemical synthesis of this compound are not extensively detailed, the electrochemical synthesis of related N-fused imidazoles, such as imidazo[1,2-a]pyridines, has been reported. organic-chemistry.org These methods often involve the anodic oxidation of intermediates to facilitate cyclization and aromatization steps. For instance, the electrochemical synthesis of 3-nitro-2-aryl-imidazo[1,2-a]pyridines has been achieved without the need for external heating or transition metal catalysts, highlighting the green credentials of this approach. organic-chemistry.org
A notable example in a related heterocyclic system is the electrochemical synthesis of 1-cyano-imidazo[1,5-a]pyridines. rsc.org In this process, ammonium (B1175870) thiocyanate (B1210189) (NH4SCN) serves a dual role as both an electrolyte and a cyanating agent. rsc.org The electrochemical oxidation of the thiocyanate anion generates a reactive cyanide species that participates in a three-component reaction with pyridine-2-carboxaldehydes and amines. rsc.org This cascade process, involving the formation of an imine followed by anodic oxidation and cyclization, showcases the potential of electrochemistry to drive complex transformations. rsc.org
Synthesis of Key Intermediates and Precursors
The synthesis of this compound often relies on the preparation of key precursors that can be subsequently cyclized or further functionalized. A common and crucial intermediate is 2,3-dichloroquinoxaline.
One of the foundational methods for preparing the imidazo[1,2-a]quinoxaline scaffold involves the condensation of an appropriate α-aminoalcohol with a quinoxaline derivative, followed by intramolecular cyclization. researchgate.net Another approach starts with the reduction of 1-(o-nitrophenyl)-2-formylimidazole in the presence of ammonia, which can lead to the formation of 4-aminoimidazo[1,2-a]quinoxaline. researchgate.net An alternative synthesis involves the direct amination of imidazo[1,2-a]quinoxaline with sodium amide. researchgate.net
A versatile precursor for a range of derivatives is 2-(benzoimidazol-1-yl)aniline, which can be synthesized and then subjected to an I2-mediated direct sp3 C-H amination reaction to form benzo rsc.orgnih.govimidazo[1,2-a]quinoxalines in high yields. rsc.org This method is notable for being transition-metal-free and scalable. rsc.org
The synthesis of a key intermediate for a series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors involves a three-step sequence. nih.gov First, 2,3-diaminomaleonitrile is heated with triethyl orthoformate to yield an intermediate, which then undergoes a substitution reaction with o-phenylenediamine. nih.gov The resulting product is then cyclized under basic conditions to produce the core intermediate. nih.gov
Derivatization Strategies for Structural Modification
Once the core imidazo[1,2-a]quinoxaline ring system is in place, various derivatization strategies can be employed to introduce a wide range of functional groups and modify the molecule's properties. These modifications are often crucial for tuning the biological activity of the compounds.
Nucleophilic substitution is a common strategy. For instance, new imidazo[1,2-a]quinoxaline derivatives have been synthesized through nucleophilic substitutions on the core structure. researchgate.net A key finding from these studies was the importance of a methylamino group at the 4-position for potent phosphodiesterase 4 (PDE4) inhibitory activity. researchgate.net
Another powerful derivatization method is the Pictet-Spengler reaction. nih.gov This reaction has been used in a microwave-assisted fashion to react an imidazo[1,2-a]quinoxaline intermediate with various aryl aldehydes or ketones in the presence of p-toluenesulfonic acid (p-TSA) to generate a library of derivatives. nih.gov
The following table summarizes various derivatization strategies and the types of modifications achieved:
| Derivatization Strategy | Reagents | Position of Modification | Resulting Functional Group/Modification |
| Nucleophilic Substitution | Methylamine (B109427) | 4-position | Methylamino group |
| Pictet-Spengler Reaction | Aryl aldehydes/ketones, p-TSA | Varies | Aryl-substituted dihydroimidazo[1,2-a]quinoxalines |
| I2-mediated C-H amination | Iodine | Varies | Fused benzo rsc.orgnih.govimidazo[1,2-a]quinoxaline |
| Condensation | α-Aminoalcohol | - | Introduction of substituted imidazole ring |
Furthermore, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to derivatize the imidazo[1,2-a]quinoxaline scaffold, although specific examples for the 4-amine compound are not detailed in the provided context. Generally, such methods allow for the introduction of aryl, alkyl, and other groups at specific positions, provided a suitable handle like a halogen is present on the core structure.
Computational and Theoretical Investigations of Imidazo 1,2 a Quinoxalin 4 Amine
Quantum Chemical Studies (e.g., DFT Calculations)
While comprehensive quantum chemical studies specifically for Imidazo[1,2-a]quinoxalin-4-amine are not extensively detailed in the available literature, research on closely related scaffolds like imidazo[1,2-a]pyrimidine (B1208166) derivatives provides a framework for the types of analyses performed. nih.gov These studies utilize methods like Density Functional Theory (DFT) to investigate the molecule's fundamental properties. nih.gov
Electronic Structure Analysis
The electronic structure of a molecule is key to its reactivity and interactions. DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), are employed to optimize the molecular geometry and analyze its electronic properties. nih.gov
Key areas of analysis include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This is crucial for understanding non-covalent interactions with biological targets. nih.gov
Atomic Charges: Methods like Mulliken population analysis are used to calculate the partial charges on each atom, offering insights into the molecule's polarity and local reactivity. nih.gov
Energetic Landscape of Interactions
Understanding the energy of interactions between the compound and its environment or target is fundamental. Computational studies on related heterocyclic-fused quinoxalinones have been used to model hydrogen-bonding interactions with water, mimicking the binding pocket of a receptor. These calculations help determine the stabilization energy of such interactions, which can explain the differences in binding affinity among various derivatives.
Molecular Modeling and Simulation
Molecular modeling techniques are essential for predicting how this compound and its derivatives interact with specific biological targets.
Molecular Docking Analyses for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. Derivatives of the Imidazo[1,2-a]quinoxaline (B3349733) scaffold have been docked into the active sites of several key protein targets implicated in cancer and other diseases. abjournals.orgnih.govnih.gov
A primary target for these compounds is the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in various cancers. nih.gov Docking studies of non-covalent Imidazo[1,2-a]quinoxaline-based inhibitors have been performed on both wild-type and mutant EGFR (EGFRL858R/T790M). nih.gov In one study, the Imidazo[1,2-a]quinoxaline core of a representative compound was found to align with the mutant gatekeeper residue Met790, a key interaction for overcoming drug resistance. nih.gov
Other targets have also been investigated. Docking studies have explored the binding of these derivatives to phosphodiesterase 4 (PDE4), c-Jun N-terminal kinase 1 (JNK1), and tubulin, highlighting the scaffold's versatility. nih.govresearchgate.net
| Target Protein | PDB ID | Therapeutic Area | Key Findings/Interactions | Reference |
|---|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) (Mutant) | 5C8K | Cancer | Imidazo[1,2-a]quinoxaline core aligns with mutant gatekeeper residue Met790. | nih.gov |
| Anti-tumor Target | 6EBE | Cancer | Identified strong binders to the enzyme's active site based on binding energy. | abjournals.org |
| Tubulin (Colchicine Binding Site) | Not Specified | Cancer | Derivatives show high binding affinity within the colchicine-binding site. | researchgate.net |
| Phosphodiesterase 4 (PDE4) | Not Specified | Inflammation | Studies showed potent inhibitory properties for synthesized derivatives. | nih.gov |
| c-Jun N-terminal kinase 1 (JNK1) | Not Specified | Inflammation, Cancer | Optimization of an initial hit led to a potent inhibitor that was co-crystallized with JNK1. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, assessing its stability and conformational changes. While detailed MD simulation studies specifically for this compound are not widely reported in the reviewed literature, they have been performed on related structures like imidazo[1,2-a]pyrimidine derivatives. nih.gov In those studies, MD simulations were used to confirm the stability of the docked compound within the active site of its target, such as the vascular endothelial growth factor receptor-2 (VEGFR-2), over the simulation period. nih.gov This type of analysis is a critical step in validating docking results and understanding the long-term stability of the interaction.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This approach is used to design new molecules and for virtual screening of compound libraries.
The Imidazo[1,2-a]quinoxaline scaffold has been used as a key element in pharmacophore-based drug design. nih.govresearchgate.net For instance, a pharmacophore model was developed for tubulin inhibitors by aligning the features of Imidazo[1,2-a]quinoxaline derivatives with known inhibitors like colchicine (B1669291). researchgate.net The resulting pharmacophore consisted of a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic group, an aromatic ring, and charged groups, which were deemed optimal for binding to the colchicine site on tubulin. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For the imidazo[1,2-a]quinoxaline scaffold, QSAR has been instrumental in elucidating the key molecular descriptors that influence their therapeutic potential.
A notable 2D-QSAR study was conducted on a series of 31 imidazo[1,2-a]quinoxaline derivatives to understand the chemical-biological interactions governing their antitumor activity. abjournals.org The model was developed using the genetic function algorithm (GFA) technique, which selected descriptors that significantly contributed to the biological activity. abjournals.org The robustness and predictive power of the developed QSAR model were validated through rigorous statistical analysis.
The statistical quality of the best GFA model is summarized in the table below, demonstrating a strong correlation between the selected descriptors and the antitumor activity of the imidazo[1,2-a]quinoxaline derivatives. abjournals.org
| Statistical Parameter | Value | Description |
| R² | 0.73038 | The coefficient of determination, indicating that approximately 73% of the variance in the biological activity is explained by the model. |
| R²adjusted | 0.63234 | The adjusted R², which accounts for the number of descriptors in the model. |
| Q² | 0.51664 | The cross-validated R² (leave-one-out), indicating the model's internal predictive ability. |
| R²pred | 0.73038 | The predictive R² for the external test set, confirming the model's ability to predict the activity of new compounds. |
| SEE | 0.51748 | The standard error of the estimate. |
| F | 7.44967 | The F-statistic, indicating the overall statistical significance of the model. |
This table presents the statistical parameters of the 2D-QSAR model developed for imidazo[1,2-a]quinoxaline derivatives, as reported in the study by Edache and Saidu (2020). abjournals.org
The developed 2D-QSAR model serves as a powerful predictive tool. By understanding the structural requirements for activity, the model can be used to forecast the antitumor potential of newly designed but not yet synthesized imidazo[1,2-a]quinoxaline derivatives. abjournals.org This predictive capability is crucial for prioritizing synthetic efforts towards compounds with the highest likelihood of success, thereby accelerating the drug discovery process. The information gleaned from the QSAR model provides a better understanding of the structural necessities for the interaction of these compounds with their biological targets, aiding in the rational design of more potent antitumor agents. abjournals.org
Chemoinformatics and Virtual Screening Applications
Chemoinformatics and virtual screening are indispensable tools in the early stages of drug discovery for identifying promising lead compounds from large chemical libraries. These methods have been successfully applied to the imidazo[1,2-a]quinoxaline scaffold to explore its therapeutic potential against various diseases.
In one study, a library of 34 fused imidazo[1,2-a]quinoxaline derivatives was subjected to virtual screening to identify potential antitubulin agents with anticancer properties. mdpi.comresearchgate.net This computational approach, combined with molecular docking, successfully identified a lead compound with significant binding affinity at the colchicine-binding site of tubulin. mdpi.comresearchgate.net The in silico findings were subsequently validated through in vitro assays, confirming the effectiveness of virtual screening in identifying novel anticancer leads from this chemical class. mdpi.comresearchgate.net
The versatility of the imidazo[1,2-a]quinoxaline scaffold has been further demonstrated through its inclusion in broader chemoinformatic explorations. The "Imiqualine family," which includes diversely substituted imidazo[1,2-a]quinoxalines, has been investigated for activity against melanoma cell lines. nih.gov These studies often involve predicting physicochemical parameters and leveraging structure-activity relationships from existing compounds to guide the design of new derivatives. nih.gov Such approaches highlight the power of combining chemical synthesis with computational screening to rapidly expand the chemical space and identify compounds with improved biological activity.
Furthermore, the principles of virtual screening have been applied to similar heterocyclic systems, such as imidazo[1,2-a]pyridines, in collaborative efforts to discover treatments for neglected diseases like visceral leishmaniasis. nih.govresearchgate.netrsc.org These large-scale in silico screening campaigns of proprietary libraries demonstrate the utility of chemoinformatics in rapidly expanding the structure-activity relationship knowledge for a given chemotype and identifying hits with improved selectivity and potency. nih.govresearchgate.netrsc.org
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Quinoxalin 4 Amine Derivatives
Impact of Substituent Variation on Biological Activity
The biological activity of imidazo[1,2-a]quinoxalin-4-amine derivatives can be significantly modulated by the introduction of various substituents at different positions of the heterocyclic core. These modifications influence the compound's affinity and selectivity for its biological target.
Influence of Substituents at Position 1
Research has demonstrated that the nature of the substituent at position 1 of the imidazo[1,2-a]quinoxaline (B3349733) ring plays a crucial role in determining the biological activity of these derivatives. For instance, in the context of phosphodiesterase 4 (PDE4) inhibition, a weakly hindered group at position 1 is considered important for potent inhibitory properties. nih.gov Similarly, for A1 adenosine (B11128) receptor antagonists, the introduction of a methyl group at position 1 resulted in significantly higher potencies. researchgate.net
In the development of anticancer agents, particularly those targeting melanoma cells, modifications at position 1 have yielded compounds with significant cytotoxic activities. For example, the derivative EAPB0203, which features a phenethyl group at position 1 and a methylamine (B109427) at position 4, demonstrated the highest activity among a series of tested compounds. researchgate.net This highlights the importance of the size and nature of the substituent at this position in influencing anticancer efficacy.
A series of non-covalent inhibitors of the epidermal growth factor receptor (EGFR) also underscored the importance of the substituent at position 1. mdpi.comnih.gov Specifically, compounds with a benzylidene amino functionality were generally found to be potent EGFR inhibitors. mdpi.com
Influence of Substituents at Position 4 (e.g., amino group modifications)
The amino group at position 4 is a key feature of this class of compounds and its modification has been a major focus of SAR studies. The presence of a methylamino group at this position has been emphasized for its importance in achieving potent PDE4 inhibitory activity. nih.govnih.gov
For A1 adenosine receptor antagonists, secondary amino compounds at position 4 displayed the best affinities, suggesting a critical role for the hydrogen bond-forming 4-NH group. researchgate.net Tertiary amines, in contrast, were almost devoid of activity. researchgate.net This indicates that the ability to act as a hydrogen bond donor at this position is crucial for receptor binding.
In the pursuit of optimizing the bioavailability of anticancer imiqualine derivatives, amino acids were conjugated to position 4. mdpi.comnih.gov While this chemical modulation aimed to improve water solubility, it also impacted cytotoxic activity. mdpi.com For instance, the replacement of methoxy (B1213986) groups with hydroxy groups on the phenyl substitution at position 1, in combination with amino acid conjugation at position 4, led to a significant increase in biological activity for some residues. mdpi.com
Further studies on IκB kinase beta (IKK-β) inhibitors have also highlighted the significance of the substituent at the 4-position. The compound BMS-345541, a selective IKK inhibitor, features a (2'-aminoethyl)amino group at this position. researchgate.netresearchgate.net
Influence of Substituents at Other Positions (e.g., Position 6, 7, 8)
Substituents on the benzene (B151609) ring of the quinoxaline (B1680401) moiety also exert a significant influence on the biological activity. In the development of antagonists for the AMPA-type non-NMDA receptor, a nitro group at position 7 and an imidazol-1-yl group at position 8 were found to be crucial for high affinity. acs.org Specifically, 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone demonstrated high affinity for AMPA receptors. acs.org
For human A3 adenosine receptor (hA3 AR) antagonists, the introduction of a 6-amino group on the fused benzo ring consistently had a positive effect, enhancing the affinity for the hA3 receptor subtype. nih.gov Conversely, a 6-nitro substituent had a variable effect. nih.gov
In the context of anticancer agents, the introduction of a small electron-withdrawing group like chloro into the quinoxaline ring (ring A) was found to slightly improve activity against certain tumor cell lines. nih.gov
Conformational Analysis and Receptor Binding Modes
Understanding the three-dimensional arrangement of this compound derivatives and their interactions with their biological targets is crucial for rational drug design. Molecular docking and co-crystallization studies have provided valuable insights into their binding modes.
For JNK1 inhibitors, the imidazo[1,2-a]quinoxaline scaffold was identified as a potent inhibitor. nih.gov Co-crystallization of a lead compound, AX13587, with JNK1 revealed key molecular interactions within the catalytic domain, providing a basis for further optimization. nih.gov
In the case of non-covalent EGFR inhibitors, molecular docking studies have elucidated the binding mode of these compounds within the EGFR domain (both wild type and mutant). mdpi.com For instance, the imidazole (B134444) ring of one potent compound was found to be sandwiched in a pocket formed by specific amino acid residues (Val726, Leu844, and Cys797). mdpi.com The imidazo[1,2-a]quinoxaline core was aligned to the mutant gatekeeper residue Met790. mdpi.com
For AMPA receptor antagonists, a computational study of water-quinoxaline complexes, mimicking the hydrogen-bonding interaction with the receptor, suggested that the different affinities of the derivatives may depend on the stabilization energy of this interaction. acs.org This led to the proposal of a pharmacophore model for the binding of these imidazolylquinoxaline derivatives to AMPA receptors. acs.org
Steric and Electronic Effects on Activity
The steric and electronic properties of the substituents on the this compound core significantly impact their biological activity.
In the development of human A3 adenosine receptor antagonists, it was found that sterically hindering and lipophilic acyl moieties on the 4-amino group were well-tolerated and even improved hA3 affinity. nih.gov This suggests that a certain degree of bulk is favorable for binding to this particular receptor.
Electronic effects also play a crucial role. For example, the introduction of electron-donating groups at specific positions can enhance activity. In a series of quinoxalinone and quinazolinone Schiff's bases, the inhibition efficiency of COX-2 was enhanced by the introduction of electron-donating groups at the 3- and 4-positions of the aryl moiety. mdpi.com Conversely, the insertion of halogen substituents, which are electron-withdrawing, reduced the inhibition efficiency. mdpi.com
The electronic nature of substituents on a 2-phenyl ring can influence the fluorescent properties of related imidazo[1,2-a]pyridine (B132010) compounds, indicating the importance of intramolecular charge transfer states which can also be relevant for receptor interactions. researchgate.net
Molecular Mechanisms and Biological Pathways in Imidazo 1,2 a Quinoxalin 4 Amine Research
Enzyme Target Identification and Inhibition
Derivatives of the imidazo[1,2-a]quinoxaline (B3349733) core have been identified as potent inhibitors of several key enzyme families, most notably kinases and phosphodiesterases. They also show activity as modulators of specific neurotransmitter receptors.
The ability of imidazo[1,2-a]quinoxaline derivatives to act as ATP-competitive inhibitors has made them a focal point of kinase-targeted drug discovery. ekb.eg
JNK and MAST Inhibition: High-throughput screening identified the imidazo[1,2-a]quinoxaline structure as an inhibitor of c-Jun N-terminal kinase 1 (JNK1). Subsequent optimization led to the development of potent inhibitors. For instance, compound AX14373 was identified as a highly specific JNK inhibitor with an IC₅₀ value of 47 nM. Kinase profiling of a related compound, AX13587, revealed it also inhibits Microtubule Associated Serine/Threonine Kinase 3 (MAST3) and MAST4.
EGFR Inhibition: A series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of Epidermal Growth Factor Receptor (EGFR) have been designed and synthesized. nih.gov Several of these compounds demonstrated potent inhibitory activity against wild-type EGFR (EGFRWT), with IC₅₀ values comparable to the established drug erlotinib. nih.gov Notably, compound 7j showed an IC₅₀ of 193.18 nM. nih.gov Furthermore, some derivatives, such as compound 6b, exhibited significant inhibitory potential against the gefitinib-resistant H1975 cell line, which harbors the EGFRL858R/T790M mutation. nih.gov Molecular docking studies suggest the imidazo[1,2-a]quinoxaline core aligns near the mutant gatekeeper residue Met790. nih.gov
LCK and IKK Inhibition: The imidazo[1,2-a]quinoxaline scaffold has gained significant interest for its potential to inhibit Lymphocyte-specific protein tyrosine kinase (LCK) and IκB kinase (IKK). nih.gov The compound BMS-345541 (4(2'-aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline) was identified as a selective inhibitor of the catalytic subunits of IKK, demonstrating IC₅₀ values of 0.3 µM for IKK-2 and 4 µM for IKK-1. researchgate.net This inhibition is crucial as IKK is a key component in the NF-κB signaling pathway, which plays a role in immunity and inflammation. nih.gov Further research has led to new imidazoquinoxaline derivatives with potent and selective IKK-2 inhibition. nih.gov
Table 1: Imidazo[1,2-a]quinoxaline Derivatives as Kinase Inhibitors This is an interactive table. You can sort and filter the data.
| Compound Name/Code | Target Kinase | IC₅₀ (nM) | Cell Line (if applicable) |
|---|---|---|---|
| AX14373 | JNK1 | 47 | N/A |
| AX13587 | JNK1 | 160 | N/A |
| Compound 7j | EGFRWT | 193.18 | N/A |
| Compound 6b | EGFRWT | 211.22 | N/A |
| Erlotinib (Reference) | EGFRWT | 221.03 | N/A |
| Compound 9c | EGFRWT | 221.53 | N/A |
| Compound 9a | EGFRWT | 223.32 | N/A |
| Compound 7h | EGFRWT | 222.21 | N/A |
| Compound 6b | EGFRL858R/T790M | 3,650 | H1975 |
| BMS-345541 | IKK-2 | 300 | N/A |
| BMS-345541 | IKK-1 | 4,000 | N/A |
New derivatives of imidazo[1,2-a]quinoxaline have been synthesized and evaluated for their ability to inhibit cyclic nucleotide phosphodiesterases. nih.gov Studies focused on the PDE4 isoform, which was purified from a human alveolar epithelial cell line (A549), revealed potent inhibitory properties. nih.gov The research highlighted the structural importance of a methyl amino group at the 4-position and a minimally hindered group at the 1-position for strong activity. nih.gov Further assessments of these compounds on isoenzymes type III and type IV have been conducted. nih.gov One specific derivative, 4-(methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile, was noted for its potent activity. nih.gov
The quinoxaline (B1680401) and fused-imidazole structures are also implicated in the modulation of adenosine (B11128) receptors, which are G-protein-coupled receptors critical in various physiological processes. nih.govfrontiersin.orgmdpi.com
AMPA-type non-NMDA Receptor Antagonism: As part of a program to discover novel antagonists for the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype of excitatory amino acid (EAA) receptors, researchers designed and synthesized a series of heterocyclic-fused imidazolylquinoxalinones. scilit.comcapes.gov.br This work led to the identification of 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone (compound 5a) as a compound with high affinity for AMPA receptors, exhibiting a Ki value of 0.057 μM. capes.gov.br Computational studies suggest that the nitrogen atom at the 3-position of the imidazo[1,2-a]quinoxaline core likely acts as a hydrogen bond acceptor, which is essential for binding to the receptor. capes.gov.br
A1 and A3 Receptor Modulation: While research has identified 1H-imidazo[4,5-c]quinolin-4-amine derivatives as allosteric modulators of the A3 adenosine receptor, specific modulation of the A1 adenosine receptor by imidazo[1,2-a]quinoxalin-4-amine derivatives is not prominently detailed in available research. nih.govnih.gov The development of allosteric modulators for the A1 receptor is an area of therapeutic interest for conditions like cardiac ischemia and neuropathic pain. frontiersin.org
Table 2: Imidazo[1,2-a]quinoxalinone Derivatives as AMPA Receptor Antagonists This is an interactive table. You can sort and filter the data.
| Compound Name/Code | Target Receptor | Ki (µM) |
|---|---|---|
| 5a (8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone) | AMPA | 0.057 |
| 14a ( researchgate.netnih.govnih.govtriazolo[4,3-a] analogue) | AMPA | 0.19 |
| 1a (YM90K - Reference) | AMPA | 0.084 |
| 2 (NBQX - Reference) | AMPA | 0.060 |
Cellular Pathway Modulation
Beyond direct enzyme inhibition, imidazo[1,2-a]quinoxaline compounds influence fundamental cellular signaling pathways, leading to outcomes such as the regulation of cell proliferation and the induction of programmed cell death.
The anti-proliferative effects of some imidazo[1,2-a]quinoxaline derivatives are linked to their ability to interfere with the cell cycle. For certain non-covalent EGFR inhibitors based on this scaffold, effects on cell cycle progression have been reported in A549 lung cancer cells. nih.gov This suggests that, in addition to blocking EGFR signaling, these compounds can engage cellular machinery to halt cell division.
Inducing apoptosis is a key mechanism for many anti-cancer agents. Research into imidazo[1,2-a]quinoxalines has shown their capability to trigger this process. The investigation into the mode of cell death for non-covalent EGFR inhibitors derived from this scaffold in A549 lung cancer cells confirmed their involvement in apoptosis. nih.gov In studies on melanoma, a second-generation imidazo[1,2-a]quinoxaline, EAPB02303, was found to reduce tumor volume in xenograft models, an effect correlated with a low mitotic index rather than widespread necrosis. nih.gov Transcriptomic analysis revealed that its mechanism of action is distinct from other known anticancer drugs, pointing to a novel pathway of action for this class of compounds. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
Derivatives of the this compound structure have been identified as inhibitors of c-Jun N-terminal kinase 1 (JNK1), a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov The initial imidazo[1,2-a]quinoxaline compound was discovered as a modest JNK1 inhibitor. nih.gov Through a process of hit-to-lead optimization, more potent derivatives were developed. nih.gov
Kinase profiling of these optimized compounds revealed varying degrees of selectivity. This line of research demonstrates that the this compound scaffold can be chemically modified to produce specific inhibitors of the JNK family of kinases, thereby modulating the MAPK signaling pathway. nih.gov
Table 1: JNK1 Inhibition by this compound Derivatives
| Compound | Target | IC50 | Selectivity |
|---|---|---|---|
| Imidazo[1,2-a]quinoxaline 1 | rhJNK1 | 1.6 μM | Initial Hit |
| AX13587 | rhJNK1 | 160 nM | Inhibitor of JNK, MAST3, MAST4 |
| AX14373 | native JNK1 | 47 nM | Highly specific JNK inhibitor |
PI3K Pathway Inhibition
Research into related heterocyclic structures indicates that the broader class of imidazo-fused compounds can interact with the Phosphoinositide 3-kinase (PI3K) pathway. A series of imidazo[1,2-a]pyrazines, which are structurally related to imidazo[1,2-a]quinoxalines, have been described as novel inhibitors of PI3K. nih.gov The PI3K signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its deregulation is a hallmark of many human cancers. nih.gov The development of imidazo[1,2-a]pyrazines as PI3K inhibitors suggests that this chemical scaffold is a viable starting point for targeting this important oncogenic pathway. nih.gov
Microtubule Dynamics and Polymerization Interference
A significant mechanism of action for certain imidazo[1,2-a]quinoxaline derivatives is the disruption of microtubule dynamics. nih.gov Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target in cancer therapy. nih.govresearchgate.net
A series of imidazo[1,2-a]quinoxalines, nicknamed "imiqualines," were developed and found to possess potent antiproliferative activity. nih.gov Specific compounds within this family, such as EAPB0203 and EAPB0503, have been shown to directly inhibit tubulin polymerization. nih.gov However, not all derivatives operate through this mechanism. A later-generation compound, EAPB02303, while highly potent against melanoma cells, does not inhibit tubulin polymerization, indicating a different mechanism of action. nih.gov This highlights the structural specificity required for interference with microtubule dynamics. nih.gov
Receptor Binding Mechanisms
The biological activity of imidazo[1,2-a]quinoxaline derivatives is underpinned by their ability to bind to specific biological receptors and enzymes. The nature of these interactions, including hydrogen bonding and binding to specific sites, dictates their inhibitory potential.
Hydrogen Bonding Interactions with Receptors
The chemical structure of imidazo[1,2-a]quinoxalines is conducive to forming hydrogen bonds with receptor targets. Studies on related quinoxaline derivatives have elucidated the importance of these interactions. For instance, in a series of compounds designed as antagonists for the AMPA receptor, it was deduced that a nitrogen atom in the fused heterocycle acts as a hydrogen bond acceptor, while amide groups can serve as proton donors. acs.org
Similarly, molecular docking studies of imidazo[1,2-a]quinoxaline-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) revealed potential weak hydrogen bond interactions between the compound and amino acid residues such as Pro794 and Cys797 within the receptor's active site. nih.govmdpi.com The crystal structure analysis of another substituted quinoxaline derivative confirmed the presence of both intramolecular O—H⋯N and intermolecular N—H⋯O hydrogen bonds, which stabilize the molecule and facilitate its interaction with its environment. iucr.org These findings collectively suggest that hydrogen bonding is a key component of the binding mechanism for this class of compounds across various receptor types.
Specific Binding Site Characterization (e.g., colchicine-binding site of tubulin)
For imidazo[1,2-a]quinoxaline derivatives that act as microtubule inhibitors, their primary target has been identified as the colchicine-binding site on β-tubulin. nih.govnih.gov This site is a significant pocket for the development of tubulin polymerization destabilizers. nih.gov
Computational and in vitro studies have confirmed that these compounds fit within the colchicine-binding domain. nih.gov Molecular docking revealed that the imidazo[1,2-a]quinoxaline core establishes crucial interactions with specific amino acid residues at this site, including CYS241, LEU248, LEU255, ALA316, VAL318, LYS254, MET259, and LYS352. nih.gov The binding of these derivatives to the colchicine (B1669291) site has been further confirmed by high-resolution X-ray crystal structures, which provide detailed insights into the molecular interactions responsible for their potent anticancer activity. acs.org
Table 2: Key Interacting Residues at the Colchicine-Binding Site
| Compound Class | Binding Site | Key Interacting Residues | Method of Confirmation |
|---|
| Imidazo[1,2-a]quinoxaline Derivatives | Tubulin (Colchicine site) | CYS241, LEU248, LEU255, ALA316, VAL318, LYS254, MET259, LYS352 | Molecular Docking, In Vitro Assays, X-ray Crystallography |
Preclinical and in Vitro Biological Activity Assessments of Imidazo 1,2 a Quinoxalin 4 Amine
Antiproliferative and Cytotoxic Activities in Cancer Cell Lines
Derivatives of imidazo[1,2-a]quinoxaline (B3349733), often referred to as Imiqualines, have been synthesized and evaluated for their cytotoxic and antiproliferative effects. researchgate.netdntb.gov.uanih.gov These studies have revealed potent activity against various cancer cell types, highlighting the therapeutic potential of this chemical class. The mechanism of action for some of these compounds has been investigated, with some first-generation derivatives showing activity related to tubulin polymerization inhibition, while newer generations exhibit different mechanisms. researchgate.netnih.gov
The cytotoxic activity of imidazo[1,2-a]quinoxaline derivatives has been extensively studied in melanoma cell lines, which are known for their aggressive nature and resistance to treatment. dntb.gov.uanih.gov In vitro studies have demonstrated that these compounds exhibit significant antiproliferative effects. researchgate.net
Several derivatives, including EAPB0103, EAPB0201, EAPB0202, and EAPB0203, showed potent in vitro activities against the A375 melanoma cell line, proving to be 6 to 110 times more active than the reference drug fotemustine (B1673584). researchgate.net The compound EAPB0203, which has a phenethyl substituent at position 1 and a methylamine (B109427) at position 4, was particularly effective. researchgate.net It displayed more potent cytotoxicity than both imiquimod (B1671794) and fotemustine in A375, M4Be, and RPMI-7591 melanoma cell lines. researchgate.net
Further generations of these compounds have shown even greater potency. Second-generation derivatives, such as EAPB02302 and EAPB02303, exhibited IC50 values of 60 nM and 10 nM, respectively, on the A375 cell line. nih.gov Notably, compound EAPB02303 was found to be 20 times more potent than vemurafenib, a standard clinical therapy for BRAF-mutant melanoma. researchgate.netnih.gov Chemical modifications, such as the conjugation of amino acids at position 4, have been explored to improve drugability without losing significant activity. nih.gov For instance, compounds 11a, 9d, and 11b from a new series showed cytotoxic activities similar to the first-generation compounds. nih.gov
Table 1: Cytotoxic Activity of Imidazo[1,2-a]quinoxaline Derivatives in Melanoma Cell Lines
| Compound | Cell Line | IC50 / EC50 (nM) | Reference |
|---|---|---|---|
| EAPB0203 | A375 | 1570 | nih.gov |
| EAPB0503 | A375 | 200 | nih.gov |
| EAPB02302 | A375 | 60 | nih.gov |
| EAPB02303 | A375 | 10 | nih.govnih.gov |
| 9d (EAPB02303) | A375 | 3 | nih.gov |
| 11a | A375 | 403 | nih.gov |
| 9d (amino acid conjugate) | A375 | 128 | nih.gov |
| 11b | A375 | 584 | nih.gov |
| 16a | A375 | 3158 | nih.gov |
| 16b | A375 | 3527 | nih.gov |
The antiproliferative activity of imidazo[1,2-a]quinoxaline derivatives has also been assessed against lymphoma cell lines. The Burkitt's lymphoma cell line, Raji, was included in a panel to test the cytotoxicity of these compounds. researchgate.net Compound EAPB0203 demonstrated interesting cytotoxic activity against the Raji cell line. researchgate.net
Human T-lymphotropic virus type I (HTLV-I) is associated with adult T-cell leukemia/lymphoma (ATL). github.io The virus primarily infects CD4+ T-cells, leading to their clonal proliferation. nih.govjci.org While extensive research exists on the immunological response to HTLV-I-infected cells, including the cytotoxic activity of the host's own T-cells against the infected ones, specific studies detailing the direct cytotoxic effects of imidazo[1,2-a]quinoxalin-4-amine derivatives on HTLV-I-infected T-cell lines are not prominently featured in the reviewed literature. nih.gov
Table 2: Cytotoxic Activity of Imidazo[1,2-a]quinoxaline Derivatives in Lymphoma Cell Lines
| Compound | Cell Line | Activity | Reference |
|---|
The cytotoxic potential of imidazo[1,2-a]quinoxalines extends to colon cancer cells. The LS174T colon cancer cell line was part of the screening panel for these compounds, where derivatives like EAPB0203 showed notable activity. researchgate.net Other studies have investigated different imidazo[1,2-a]quinoxaline derivatives against other colon cancer cell lines such as HCT-116 and HT-29. researchgate.netekb.eg For example, certain non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of the epidermal growth factor receptor (EGFR) were found to be potent against the HCT-116 cell line. ekb.eg Another derivative, RA-22, also showed a cytotoxic response towards HCT-116 cells. researchgate.net
Table 3: Cytotoxic Activity of Imidazo[1,2-a]quinoxaline Derivatives in Colon Cancer Cell Lines
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| EAPB0203 | LS174T | "Interesting cytotoxic activity" | researchgate.net |
| Various EGFR inhibitors | HCT-116 | Potent inhibition | ekb.eg |
| RA-22 | HCT-116 | Cytotoxic response | researchgate.net |
Imidazo[1,2-a]quinoxaline derivatives have demonstrated significant antiproliferative and cytotoxic activities against various breast cancer cell lines. The MCF7 breast cancer cell line was among those tested with compounds from the imidazo[1,2-a]quinoxaline family, showing susceptibility to these agents. researchgate.net
Further studies on related structures, such as imidazo[1,2-a]pyridine (B132010) derivatives, have also shown dose-dependent cytotoxic effects in breast cancer cells, including the MDA-MB-231 line. nih.gov A series of non-covalent imidazo[1,2-a]quinoxaline-based EGFR inhibitors were assessed against MCF7 cells, with some compounds showing high potency. ekb.eg For instance, one of the most effective compounds against the MCF7 cell line had an IC50 value of 2.2 nM. ekb.eg The derivative RA-22 was shown to be cytotoxic towards MDA-MB-231 cells by downregulating the AKT pathway. researchgate.net Other derivatives, 4D and 4E, were also effective against MDA-MB-231 cells, with IC50 values below 4.5 µM. researchgate.net
Table 4: Cytotoxic Activity of Imidazo[1,2-a]quinoxaline Derivatives in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference |
|---|---|---|---|
| EAPB0203 | MCF7 | "Interesting cytotoxic activity" | researchgate.net |
| Compound 3 (EGFR inhibitor) | MCF7 | 2.2 nM | ekb.eg |
| RA-22 | MDA-MB-231 | Cytotoxic response noted | researchgate.net |
| 4D | MDA-MB-231 | < 4.5 µM | researchgate.net |
The antiproliferative effects of imidazo[1,2-a]quinoxaline derivatives have been evaluated against non-small cell lung cancer (NSCLC) lines like A549. researchgate.net A series of non-covalent imidazo[1,2-a]quinoxaline-based EGFR inhibitors demonstrated potent activity against the A549 lung cancer cell line. ekb.eg One of the most effective compounds in this series exhibited an IC50 value of 2.7 nM against A549 cells. ekb.eg Additionally, two other derivatives, 4D and 4E, were found to have anticancer potential with IC50 values under 4.5 µM in the A549 cell line. researchgate.net
Table 5: Cytotoxic Activity of Imidazo[1,2-a]quinoxaline Derivatives in Lung Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference |
|---|---|---|---|
| Compound 1 (EGFR inhibitor) | A549 | 2.7 nM | ekb.eg |
| 4D | A549 | < 4.5 µM | researchgate.net |
| 4E | A549 | < 4.5 µM | researchgate.net |
The National Cancer Institute's (NCI) 60-human tumor cell line panel is a crucial tool for in vitro drug discovery and screening. nih.govcancer.gov This panel has been used to evaluate the activity of countless chemical compounds, providing a rich source of data for identifying novel anticancer agents and understanding their mechanisms of resistance. nih.gov While the imidazo[1,2-a]quinoxaline scaffold has been noted for its broad-spectrum anticancer activities, specific, comprehensive reports detailing the screening of this compound itself against the full NCI-60 panel were not available in the reviewed literature. However, the diverse activities observed in individual cell lines from various cancer types (melanoma, colon, breast, lung, lymphoma) suggest that this chemical family possesses a broad spectrum of antiproliferative action that is characteristic of compounds often prioritized for NCI-60 screening. researchgate.netekb.eg
Antimicrobial Activities
Derivatives of the imidazo[1,2-a]quinoxaline core structure have demonstrated notable antimicrobial properties, with studies exploring their potency against various bacteria, fungi, and parasites.
Antibacterial Potency
Research into the antibacterial capabilities of imidazo[1,2-a]quinoxaline derivatives has shown that their efficacy can be significantly influenced by the nature and position of substituents on the heterocyclic ring. For instance, a series of imidazo[1,5-a]quinoxaline (B8520501) derivatives bearing a pyridinium (B92312) moiety demonstrated effective bacteriostatic activity. google.com It was noted that compounds with chloride and iodide as counter-ions were generally more active against bacteria than fungi. google.com
In studies of related heterocyclic systems, such as imidazo[4,5-b]pyridine derivatives, it was observed that Gram-positive bacteria like Bacillus cereus were more susceptible to the action of these compounds compared to Gram-negative bacteria such as Escherichia coli, which exhibited greater resistance. researchgate.net Furthermore, investigations into quinoxaline (B1680401) derivatives have identified compounds with significant antibacterial activity against plant pathogenic bacteria, highlighting the potential for these chemical scaffolds in agricultural applications. science.gov
Antifungal Properties
The antifungal potential of imidazo[1,2-a]quinoxaline derivatives has been a key area of investigation, particularly for agricultural applications. A study focusing on the development of novel agricultural antifungal agents found that various imidazo[1,2-a]quinoxaline derivatives exhibited broad-spectrum fungicidal activity, in some cases surpassing that of commercially available fungicides. spandidos-publications.com
Specifically, against phytopathogenic fungi, certain compounds showed high susceptibility with half-maximal effective concentration (EC₅₀) values ranging from 1.4 to 27.0 μg/mL against strains like Valsa mali and Botrytis cinerea. spandidos-publications.com Two compounds, designated 5c and 5f, were particularly effective against Valsa mali (EC₅₀ = 5.6 μg/mL) and Fusarium solani (EC₅₀ = 5.1 μg/mL), respectively. spandidos-publications.com The proposed mechanism of action for these antifungal effects involves the disruption of hyphal differentiation, spore germination, and germ tube growth. spandidos-publications.com Other related quinoxaline derivatives have also shown promising antifungal activity against various plant pathogens. science.gov
Antiparasitic Activity (e.g., anti-Leishmanial)
The antiparasitic properties of imidazo[1,2-a]quinoxalines and related compounds have been explored, with a particular focus on their activity against Leishmania. Research has indicated that imidazo[1,2-a]quinoxalines have exhibited anti-parasitic activity, specifically against cutaneous leishmaniasis. spandidos-publications.comresearchgate.net
Structurally related imidazoquinoline compounds, which are known Toll-like receptor 7 (TLR7) and TLR8 agonists, have demonstrated anti-leishmanial effects. researchgate.net These compounds were shown to inhibit the growth of Leishmania amazonensis intracellular amastigotes. researchgate.net The mechanism of this activity is believed to be linked to the induction of reactive oxygen species (ROS), nitric oxide (NO), and inflammatory cytokines by macrophages, which in turn kill the parasites. researchgate.net While not directly focused on this compound, this research provides a basis for the potential anti-leishmanial mechanism of this class of compounds.
Anti-inflammatory Investigations
Imidazo[1,2-a]quinoxaline derivatives have been identified as possessing potential anti-inflammatory properties. google.complos.org These compounds have been shown to impair the production and action of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. plos.orgresearchgate.net
The anti-inflammatory effects of these derivatives are linked to their ability to modulate intracellular signaling pathways. plos.orgresearchgate.net Specifically, they have been found to activate the p38 mitogen-activated protein kinase (MAPK) pathway while simultaneously inhibiting the phosphoinositide 3-kinase (PI3K) pathway. researchgate.netgoogle.com This dual action on key signaling cascades could account for the observed effects on both the action and production of TNF-α, defining these compounds as potential anti-inflammatory agents. plos.orgresearchgate.net
Neurobiological Activity Research (e.g., neuroprotection, neurological pathway modulation)
The neurobiological activity of imidazo[1,2-a]quinoxaline derivatives has been investigated, with studies revealing potential neuroprotective effects. One area of focus has been their interaction with excitatory amino acid (EAA) receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype.
A study on 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone, a related compound, demonstrated high affinity for AMPA receptors. science.govscience.govdntb.gov.ua This compound, along with its derivatives, showed potent inhibitory activity against kainic acid (KA)-induced toxicity in hippocampal cell cultures, with IC₅₀ values in the sub-micromolar range. science.govscience.gov This suggests a neuroprotective effect against excitotoxicity. The selectivity of these compounds for AMPA receptors over NMDA receptors was also noted to be significant. science.govscience.gov The proposed mechanism involves the nitrogen atom of the fused heterocycle acting as a hydrogen bond acceptor in the binding to AMPA receptors. science.govscience.gov
In Vitro Enzyme Assays and Cellular Bioassays
In vitro enzyme and cellular bioassays have been instrumental in elucidating the mechanisms of action of this compound derivatives, revealing their inhibitory effects on several key enzymes.
One of the primary targets identified for this class of compounds is phosphodiesterase 4 (PDE4). researchgate.netresearchgate.net Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which can suppress the transcription of TNF-α mRNA and subsequently its synthesis. researchgate.net This activity is a key component of their potential anti-inflammatory effects. researchgate.net Further studies have confirmed the potent inhibitory properties of imidazo[1,2-a]quinoxaline derivatives on the PDE4 isoform. researchgate.netresearchgate.net
Derivatives of imidazo[1,2-a]quinoxaline have also been identified as potent non-covalent inhibitors of the epidermal growth factor receptor (EGFR). researchgate.net A series of these compounds demonstrated significant inhibitory potential against wild-type EGFR, with IC₅₀ values comparable to the known inhibitor erlotinib. researchgate.net
Furthermore, imidazo[1,2-a]quinoxalines have been reported to exhibit inhibitory activity against other kinases, including IκB kinase (IKK) and lymphocyte-specific protein tyrosine kinase (LCK). researchgate.net More recent research has also focused on their role as c-Jun N-terminal kinase 1 (JNK1) inhibitors, with hit-to-lead optimization studies being conducted to enhance their selectivity and potency. science.govacsmedchem.orgnih.gov
Kinase Activity Assays
Derivatives of this compound have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
A notable study identified imidazo[1,2-a]quinoxaline as a rhJNK1 inhibitor with an IC50 of 1.6 μM through a high-throughput screening. nih.gov Optimization of this initial hit led to the development of compound AX14373, a highly specific inhibitor of c-Jun N-terminal kinase (JNK) with a native JNK1 IC50 of 47 nM. nih.gov Further kinase profiling of a related compound, AX13587, against over 125 kinases revealed its inhibitory activity against JNK, MAST3, and MAST4. nih.gov
In the context of cancer, a series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors were designed and synthesized to target the epidermal growth factor receptor (EGFR). mdpi.com Several of these compounds demonstrated potent inhibition of wild-type EGFR (EGFRWT), with IC50 values comparable to the established EGFR inhibitor, erlotinib. mdpi.com For instance, compounds 6b , 7h , 7j , 9a , and 9c exhibited IC50 values of 211.22, 222.21, 193.18, 223.32, and 221.53 nM, respectively, against EGFRWT. mdpi.com Notably, compound 6b also showed significant inhibitory potential against the gefitinib-resistant H1975 cell line, which harbors the L858R/T790M double mutation in EGFR. mdpi.com Molecular docking studies suggested that the imidazo[1,2-a]quinoxaline core of these inhibitors interacts with key residues in the EGFR kinase domain. mdpi.com
The imidazo[1,2-a]quinoxaline scaffold has also been explored for its inhibitory activity against other kinases, such as IκB kinase (IKK) and lymphocyte-specific protein tyrosine kinase (LCK). mdpi.com
Table 1: Kinase Inhibitory Activity of Imidazo[1,2-a]quinoxaline Derivatives
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Imidazo[1,2-a]quinoxaline | rhJNK1 | 1600 nih.gov |
| AX14373 | native JNK1 | 47 nih.gov |
| AX13587 | rhJNK1 | 160 nih.gov |
| 6b | EGFRWT | 211.22 mdpi.com |
| 7h | EGFRWT | 222.21 mdpi.com |
| 7j | EGFRWT | 193.18 mdpi.com |
| 9a | EGFRWT | 223.32 mdpi.com |
| 9c | EGFRWT | 221.53 mdpi.com |
Phosphodiesterase Activity Assays
Imidazo[1,2-a]quinoxaline derivatives have been investigated as inhibitors of phosphodiesterases (PDEs), particularly PDE4, which is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels. researchgate.netnih.gov
A series of imidazo[1,2-a]quinoxalines were synthesized and evaluated for their inhibitory activity against the PDE4 isoform purified from the human alveolar epithelial cell line, A549. nih.gov These studies revealed that a methylamino group at position 4 and a weakly hindered group at position 1 of the imidazo[1,2-a]quinoxaline core are important for potent PDE4 inhibitory activity. nih.gov The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which can in turn activate the transcription factor cAMP response element-binding protein (CREB). researchgate.net More recently, a hit compound, PTC-209, with moderate PDE4 inhibitory activity (IC50 of 4.8±0.2 μM) was identified. researchgate.net This led to the development of a series of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives, with the most potent inhibitor, L19 , exhibiting an IC50 of 0.51±0.02 μM. researchgate.net
The synthesis of various imidazo[1,2-a]quinoxalines has been achieved through methods such as the condensation of an appropriate alpha-aminoalcohol with a quinoxaline followed by intramolecular cyclization. nih.govmanchester.ac.uk
Table 2: PDE4 Inhibitory Activity of Imidazo[1,2-a]quinoxaline and Related Derivatives
| Compound | PDE4 IC50 (µM) |
|---|---|
| PTC-209 | 4.8 ± 0.2 researchgate.net |
| L19 | 0.51 ± 0.02 researchgate.net |
Receptor Binding Assays (e.g., [3H]AMPA binding)
While the primary focus of research on this compound derivatives has been on their enzymatic inhibitory activities, some studies have explored their interactions with receptors. For instance, synthesized analogs from the heterocyclic classes of imidazo[1,5-a]quinoxaline and pyrazolo[1,5-a]quinoxaline have been assessed for their capacity to hinder the activation of NF-kB through the modulation of Toll-like receptors (TLRs). rsc.org Imiquimod, an imidazoquinoline analog, is a known Toll-like receptor 7 (TLR-7) modulator. researchgate.net
Currently, there is limited specific information available in the provided search results regarding [3H]AMPA binding assays for this compound.
Tubulin Polymerization Assays
Several imidazo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive candidates for anticancer drug development. nih.govmdpi.com
In one study, a series of new EAPB0503 derivatives, which are based on the imidazo[1,2-a]quinoxaline scaffold, were synthesized and evaluated for their effect on tubulin polymerization. nih.gov Compounds 6b , 6e , and 6g , along with EAPB0503, demonstrated high levels of tubulin polymerization inhibition, with percentages of inhibition reaching 99%, 98%, 90%, and 84%, respectively. nih.gov Molecular docking studies suggest that these compounds bind to the colchicine-binding site of tubulin. nih.govmdpi.com
Another study rationally selected a library of 34 fused imidazo[1,2-a]quinoxaline derivatives for in silico screening against tubulin. mdpi.com The lead compound identified, 1A2 , was further tested in an in vitro tubulin polymerization assay, confirming its potential as a tubulin polymerization destabilizer. mdpi.com
Interestingly, not all cytotoxic imidazo[1,2-a]quinoxaline derivatives exert their effect through tubulin inhibition. For example, the highly potent antimelanoma compound 9d (EAPB02303) from a second generation of imiqualines does not inhibit tubulin polymerization, suggesting an alternative mechanism of action. nih.gov
The tubulin polymerization assay itself is a well-established method, often monitored by the enhancement of fluorescence as a reporter incorporates into the forming microtubules. cytoskeleton.com The assay typically follows the three phases of microtubule formation: nucleation, growth, and steady-state equilibrium. cytoskeleton.com
Table 3: Inhibition of Tubulin Polymerization by Imidazo[1,2-a]quinoxaline Derivatives
| Compound | Percentage of Tubulin Polymerization Inhibition (%) |
|---|---|
| 6b | 99 nih.gov |
| 6e | 98 nih.gov |
| 6g | 90 nih.gov |
Cell Viability and Proliferation Assays (e.g., MTT assay)
The antiproliferative activity of imidazo[1,2-a]quinoxaline derivatives has been extensively evaluated against various cancer cell lines using cell viability assays such as the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay. mdpi.commdpi.com This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation. mdpi.com
A series of non-covalent imidazo[1,2-a]quinoxaline-based EGFR inhibitors exhibited excellent antiproliferative activity against several cancer cell lines. mdpi.com For example, compound 6b demonstrated significant inhibitory potential against the gefitinib-resistant H1975 non-small cell lung cancer (NSCLC) cell line with an IC50 of 3.65 μM. mdpi.com These compounds were also effective against other cancer cell lines, including A549 (NSCLC), HCT-116 (colon), and MDA-MB-231 (breast). mdpi.com
In another study, new imidazo[1,2-a]quinoxaline derivatives were tested for their in vitro antiproliferative activities on the A375 human melanoma cell line. mdpi.com All the new compounds showed significant antiproliferative activity, with IC50 values ranging from 0.077 to 122 μM. nih.gov Specifically, imiqualine derivatives grafted with amino acids were synthesized to improve bioavailability while maintaining cytotoxic activity. nih.gov Compounds 11a , 9d , and 11b from this series showed IC50 values of 403 nM, 128 nM, and 584 nM, respectively, against the A375 cell line. nih.gov
Furthermore, a study focusing on tubulin inhibitors from the imidazo[1,2-a]quinoxaline class found that compound 1A2 displayed encouraging anticancer potential with IC50 values ranging from 4.33 to 6.11 µM against MCF-7, MDA-MB-231, HCT-116, and A549 cell lines. mdpi.com
Table 4: Antiproliferative Activity of Imidazo[1,2-a]quinoxaline Derivatives
| Compound | Cell Line | IC50 |
|---|---|---|
| 6b | H1975 (NSCLC) | 3.65 µM mdpi.com |
| 11a | A375 (Melanoma) | 403 nM nih.gov |
| 9d | A375 (Melanoma) | 128 nM nih.gov |
| 11b | A375 (Melanoma) | 584 nM nih.gov |
| 1A2 | MCF-7, MDA-MB-231, HCT-116, A549 | 4.33–6.11 µM mdpi.com |
Cell Cycle Analysis
The effect of imidazo[1,2-a]quinoxaline derivatives on the cell cycle progression of cancer cells has been investigated to understand their mechanism of action. Flow cytometry is a common technique used for this analysis. mdpi.com
In a study on non-covalent EGFR inhibitors based on the imidazo[1,2-a]quinoxaline scaffold, the effect of compound 6b on the cell cycle of A549 lung cancer cells was analyzed. mdpi.com The study reported alterations in cell cycle progression upon treatment with this compound. mdpi.com
Another study mentioned that imidazo[1,2-a]quinoxalines, as inhibitors of PDE4, can lead to an increase in intracellular cAMP and subsequent phosphorylation of CREB, which can influence cell cycle regulation. researchgate.net
While the search results indicate that cell cycle analysis has been performed on cells treated with imidazo[1,2-a]quinoxaline derivatives, detailed data on the specific effects (e.g., arrest at a particular phase of the cell cycle) are not extensively provided in the snippets.
Preclinical Pharmacokinetic Research of Imidazo 1,2 a Quinoxalin 4 Amine Analogues
Absorption and Distribution Studies in Animal Models
The absorption and distribution of imidazo[1,2-a]quinoxalin-4-amine analogues have been investigated to understand their disposition within the body. Key parameters such as plasma protein binding and volume of distribution provide significant insights into how these compounds behave in vivo.
In a study involving two promising anticancer analogues, N-methyl-1-(2-phenethyl)this compound (EAPB0203) and 1-(3-methoxyphenyl)-N-methylthis compound (EAPB0503), their distribution characteristics were evaluated in rats. Both compounds exhibited extensive binding to human plasma proteins, primarily human serum albumin (HSA), with binding percentages ranging from approximately 98% to 99.5%. doi.orgresearchgate.net This high degree of plasma protein binding can influence the compounds' distribution and availability to target tissues.
The volume of distribution (Vd), a measure of the extent to which a drug distributes into body tissues, was found to be large for both compounds, consistent with extensive tissue binding. researchgate.net For EAPB0203, the Vd was 4.3 L/kg, and for EAPB0503, it was 2.5 L/kg. researchgate.net These values, being significantly larger than the total body water, suggest that the compounds are not confined to the bloodstream but are widely distributed into various tissues throughout the body.
| Compound | Plasma Protein Binding (%) | Volume of Distribution (Vd) (L/kg) | Animal Model |
| EAPB0203 | ~98-99.5 | 4.3 | Rat |
| EAPB0503 | ~98-99.5 | 2.5 | Rat |
Data sourced from Moarbess et al., 2011. researchgate.net
Metabolism Pathways (e.g., Cytochrome P450 involvement)
The metabolic fate of this compound analogues is a crucial determinant of their efficacy and clearance. Studies have focused on identifying the primary metabolic pathways and the enzymes responsible, particularly the cytochrome P450 (CYP450) system.
The biotransformation of EAPB0203 and EAPB0503 was investigated using liver microsomes from mice, rats, dogs, and humans. The primary metabolic reactions identified were demethylation and hydroxylation. doi.orgresearchgate.net In vivo studies in rats confirmed that the main metabolites detected were consistent with those identified in the in vitro microsomal studies. researchgate.net
The specific CYP450 isoforms involved in the metabolism of these compounds were identified. For both EAPB0203 and EAPB0503, the predominant enzymes responsible for their metabolism across all species tested were found to be from the CYP1A and CYP3A subfamilies, specifically CYP1A1/2 and CYP3A. doi.orgresearchgate.net There were, however, species-specific differences in the rate of metabolism, with rat and dog liver microsomes metabolizing the compounds at a higher rate than those from mice and humans. doi.orgresearchgate.net
In human liver microsomes, the in vitro intrinsic clearances (CLint, in vitro) were determined to be 2.37 ml/(min·g) protein for EAPB0203 and 2.70 ml/(min·g) protein for EAPB0503, based on the rate of disappearance of the parent compound. doi.org
| Compound | Primary Metabolic Pathways | Key CYP450 Isoforms | Animal Models/System |
| EAPB0203 | Demethylation, Hydroxylation | CYP1A1/2, CYP3A | Rat, Dog, Mouse, Human (in vitro) |
| EAPB0503 | Demethylation, Hydroxylation | CYP1A1/2, CYP3A | Rat, Dog, Mouse, Human (in vitro) |
Data sourced from Moarbess et al., 2011. doi.orgresearchgate.net
Excretion Profiles
Bioavailability Studies in Preclinical Species
Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical pharmacokinetic parameter. For this compound analogues, bioavailability has been assessed in rats following intraperitoneal administration.
For EAPB0203, the bioavailability was determined to be 22.7%, while for EAPB0503, it was 35%. researchgate.net These findings indicate that a significant portion of the drug is absorbed into the systemic circulation after intraperitoneal administration. The study also noted that a significant hepatic first-pass effect occurred, which is consistent with the high rates of metabolism observed in liver microsomes. doi.orgresearchgate.net This first-pass metabolism likely contributes to the less than complete bioavailability of these compounds.
| Compound | Bioavailability (%) | Administration Route | Animal Model |
| EAPB0203 | 22.7 | Intraperitoneal | Rat |
| EAPB0503 | 35 | Intraperitoneal | Rat |
Data sourced from Moarbess et al., 2011. researchgate.net
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Methodologies for Enhanced Yield and Sustainability
The development of efficient and sustainable synthetic routes is crucial for the advancement of imidazo[1,2-a]quinoxaline-4-amine research. Current methods often involve multi-step processes that can be time-consuming and generate significant waste. Future research is likely to focus on the following areas:
One-Pot Syntheses: The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. researchgate.net Copper-catalyzed one-pot processes for the construction of benzo nih.govnih.govimidazo[1,2-a]quinoxalines have already shown promise. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. nih.govnih.gov This technique has been successfully employed in the synthesis of various imidazo[1,2-a]quinoxaline (B3349733) analogues. nih.govnih.gov
Green Chemistry Approaches: Future synthetic strategies will likely incorporate principles of green chemistry, such as the use of environmentally benign solvents and catalysts. acs.org For instance, iodine-mediated direct sp3 C-H amination offers a transition-metal-free and scalable method for synthesizing benzo nih.govnih.govimidazo[1,2-a]quinoxaline derivatives. rsc.org Similarly, iodine-catalyzed cascade coupling presents a metal-free process for synthesizing pyrrolo[1,2-a]quinoxaline (B1220188) and imidazo[1,5-a]quinoxaline (B8520501) derivatives. rsc.org
Novel Catalytic Systems: Exploration of new catalytic systems, including biocatalysis and novel metal catalysts, could lead to more selective and efficient syntheses. sapub.org
Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]quinoxaline Derivatives
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Bimolecular Condensation and Suzuki Coupling | Involves condensation of 2-imidazole carboxylic acid, coupling with ortho-fluoroaniline, and subsequent Suzuki cross-coupling. | Good yields for specific analogues. | nih.gov |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Significantly reduced reaction times and improved efficiency. | nih.gov |
| Iodine-Mediated C-H Amination | A transition-metal-free approach using iodine as a catalyst. | Operationally simple, scalable, high yields, and environmentally friendly. | rsc.org |
| Copper-Catalyzed One-Pot Process | Construction of the heterocyclic system in a single reaction vessel. | Improved efficiency and reduced waste. | researchgate.net |
Elucidation of Undiscovered Molecular Targets and Biological Pathways
While several molecular targets for imidazo[1,2-a]quinoxaline-4-amine derivatives have been identified, a significant portion of their biological activity remains to be fully understood. Future research will be directed towards:
Target Deconvolution: Identifying the specific molecular targets responsible for the observed biological effects is a key priority. For instance, while some derivatives are known to inhibit phosphodiesterase 4 (PDE4), c-Jun N-terminal kinase (JNK1), and Epidermal Growth Factor Receptor (EGFR), the targets for many other potent analogues are yet to be discovered. researchgate.netnih.govnih.govnih.gov
Pathway Analysis: Investigating the downstream signaling pathways affected by these compounds will provide a more comprehensive understanding of their mechanism of action. Studies have shown that some imidazo[1,2-a]quinoxalines can activate the p38 MAPK pathway and inhibit the PI3K pathway. researchgate.net
Proteomics and Genomics Approaches: The use of high-throughput screening techniques, such as proteomics and genomics, will be instrumental in identifying novel protein interactions and gene expression changes induced by these compounds. Transcriptomic analysis has already revealed that the mechanism of action for some derivatives is distinct from known anticancer drugs. nih.gov
Rational Design of Next-Generation Imidazo[1,2-a]quinoxalin-4-amine Derivatives with Optimized Research Profiles
The development of next-generation this compound derivatives will rely on a rational design approach, leveraging structure-activity relationship (SAR) data and computational modeling. Key areas of focus include:
Structure-Activity Relationship (SAR) Studies: A deeper understanding of how chemical modifications to the imidazo[1,2-a]quinoxaline scaffold affect biological activity is essential. nih.govnih.govnih.gov For example, studies have shown that a methylamino group at position 4 and a weakly hindered group at position 1 are important for PDE4 inhibitory activity. nih.gov
Improving Physicochemical Properties: Optimizing properties such as solubility and bioavailability is crucial for translational success. nih.gov The conjugation of amino acids to the core structure is one strategy that has been explored to enhance water solubility. nih.govnih.gov
Target-Specific Design: As new molecular targets are identified, derivatives can be specifically designed to enhance potency and selectivity for those targets. This will involve fine-tuning the substituents on the heterocyclic core to maximize interactions with the target protein.
Table 2: Structure-Activity Relationship Highlights for Imidazo[1,2-a]quinoxaline Derivatives
| Position of Substitution | Influence on Activity | Example/Target | Reference |
|---|---|---|---|
| Position 1 | A weakly hindered group is important for PDE4 inhibition. The presence of a 3,4-dihydroxyphenyl moiety enhances hydrophilicity. | PDE4, Anticancer activity | nih.govnih.gov |
| Position 4 | A methylamino group is crucial for potent PDE4 inhibitory properties. Conjugating amino acids at this position can improve water solubility. | PDE4, Physicochemical properties | nih.govnih.gov |
| Position 8 | Substitution with sterically hindered and hydrophobic moieties can lead to a loss of activity. | Anticancer activity | mdpi.com |
Exploration of New Therapeutic Areas and Research Applications (excluding clinical trials)
The broad-spectrum biological activity of imidazo[1,2-a]quinoxaline-4-amines suggests their potential in a variety of therapeutic areas beyond their initial applications. Future research could explore:
Antiviral and Antimicrobial Applications: Given the structural similarities to other nitrogen-containing heterocycles with known antimicrobial and antiviral properties, this class of compounds warrants investigation for its potential to combat infectious diseases. sapub.orgplos.orgjohnshopkins.edu
Neurodegenerative Diseases: The modulation of signaling pathways such as PI3K and MAPK by some derivatives suggests a potential role in neurodegenerative disorders where these pathways are often dysregulated. researchgate.net
Inflammatory Conditions: The ability of some imidazo[1,2-a]quinoxalines to inhibit PDE4, a key enzyme in the inflammatory process, makes them attractive candidates for the development of new anti-inflammatory agents. researchgate.netnih.gov
Agricultural Applications: Recent studies have shown that certain imidazo[1,2-a]quinoxaline derivatives exhibit antifungal activity against phytopathogenic fungi, opening up possibilities for their use in agriculture. nih.gov
Advancements in Computational and Predictive Modeling for Compound Discovery
Computational and predictive modeling will play an increasingly important role in accelerating the discovery and optimization of imidazo[1,2-a]quinoxaline-4-amine derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of new derivatives based on their chemical structure, helping to prioritize synthetic efforts. abjournals.org
Molecular Docking: Docking simulations can be used to predict the binding modes of these compounds to their molecular targets, providing insights for rational drug design. nih.govabjournals.orgmdpi.com This has been used to understand the interaction of derivatives with targets like EGFR. nih.govmdpi.com
Pharmacophore Modeling: The development of pharmacophore models can help to identify the key chemical features required for biological activity, guiding the design of new and more potent compounds. researchgate.net
In Silico Screening: Virtual screening of large compound libraries against known and newly identified targets can rapidly identify promising new leads for further investigation.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Imidazo[1,2-a]quinoxalin-4-amine derivatives?
- Methodological Answer : Synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. Critical factors include:
- Reaction conditions : Optimize temperature (e.g., 60–80°C for CuAAC) and solvent polarity (e.g., DMF for solubility of intermediates) .
- Substituent compatibility : Electron-withdrawing groups on the quinoxaline ring may require protective strategies to avoid side reactions .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is used for isolating pure products .
- Analytical Validation : Confirm purity via TLC and characterize intermediates using ¹H/¹³C NMR .
Q. How can this compound be characterized using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : Aromatic protons in the quinoxaline core appear as multiplets at δ 7.2–8.5 ppm; NH₂ groups resonate as broad singlets near δ 5.8–6.2 ppm .
- ¹³C NMR : Carbonyl/imine carbons (C-4) appear at ~160–165 ppm, while aromatic carbons range from 110–140 ppm .
- FT-IR : NH stretching (3300–3450 cm⁻¹) and C=N/C=C vibrations (1500–1600 cm⁻¹) confirm the fused heterocyclic structure .
- HRMS : Use electrospray ionization (ESI+) to verify molecular weight (e.g., [M+H]⁺ at m/z 290.32 for C₁₇H₁₄N₄O) .
Q. What are the typical biological targets or applications of this compound derivatives?
- Methodological Answer :
- Kinase inhibition : Derivatives with electron-rich substituents (e.g., methoxy groups) show potential as kinase inhibitors due to π-π stacking interactions .
- Antiviral activity : Analogues like N-(2-chloro-6-methylphenyl)-substituted derivatives target viral replication pathways, validated via plaque reduction assays .
- Anti-inflammatory agents : Triazole-linked derivatives modulate COX-2 activity; assess via ELISA or Western blot .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound derivatives?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .
- Structural validation : Re-examine stereochemistry (e.g., NOESY for spatial arrangement) and confirm substituent positions via X-ray crystallography .
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., luciferase reporter) and cell viability (MTT) to distinguish specific vs. off-target effects .
Q. What strategies optimize substituent selection for enhanced biological activity?
- Methodological Answer :
- Factorial design : Use a 2³ factorial matrix to test substituent size (e.g., phenyl vs. methyl), electronic effects (e.g., nitro vs. methoxy), and position (C-4 vs. C-8) .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to predict binding affinities with target proteins (e.g., EGFR kinase) .
- SAR libraries : Synthesize analogues with systematic variations (e.g., 1-phenyl vs. 1-butyl) and correlate logP values with cellular permeability .
Q. How to address low yields in multi-step synthesis of substituted this compound?
- Methodological Answer :
- Intermediate stabilization : Protect amine groups with Boc or Fmoc during harsh reactions (e.g., nitration) .
- Catalyst optimization : Screen Cu(I) sources (e.g., CuBr vs. CuI) and ligands (e.g., TBTA) for CuAAC efficiency .
- Process monitoring : Use in-situ FT-IR or HPLC to identify bottlenecks (e.g., incomplete cyclization) .
Q. What computational methods elucidate reaction mechanisms for this compound formation?
- Methodological Answer :
- DFT studies : Calculate transition states (e.g., B3LYP/6-31G**) for key steps like ring closure or substituent addition .
- MD simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS .
- Software tools : Employ COMSOL Multiphysics to model heat/mass transfer in flow reactors for scale-up .
Q. How to mitigate regioselectivity challenges in functionalizing the imidazo-quinoxaline core?
- Methodological Answer :
- Directing groups : Introduce temporary substituents (e.g., bromine at C-5) to steer electrophilic substitution .
- Microwave-assisted synthesis : Enhance regiocontrol via rapid heating (e.g., 100°C, 10 min) in sealed vessels .
- Mechanistic studies : Use ¹⁵N-labeled intermediates to track nitrogen migration during ring formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
